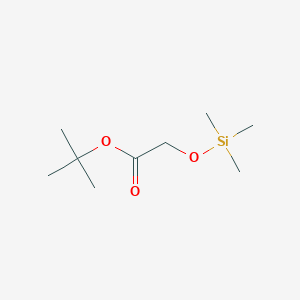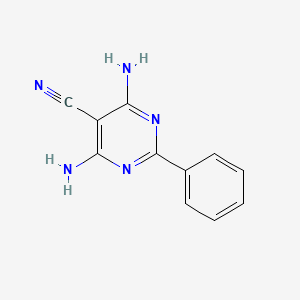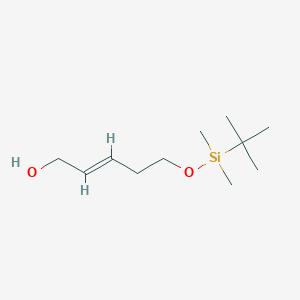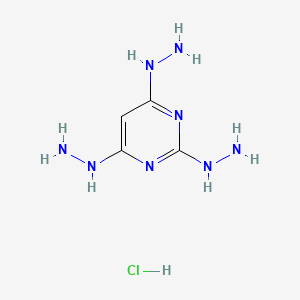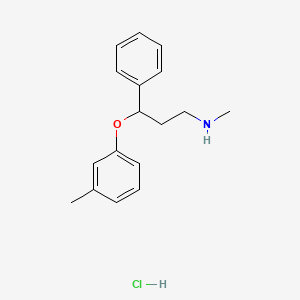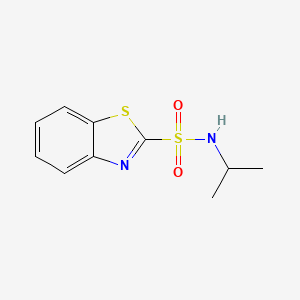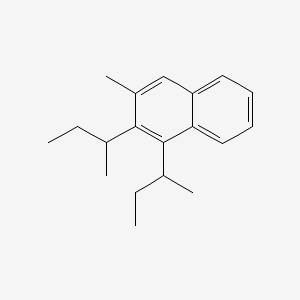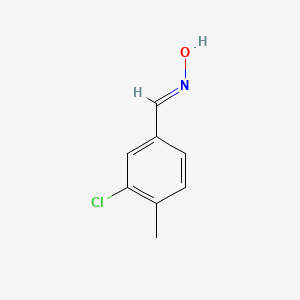
3-Chloro-4-methylbenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction is as follows:
3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-4-methylbenzaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as the laboratory synthesis, scaled up for industrial use. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde oximes.
科学研究应用
3-Chloro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine and methyl substituents.
3-Chloro-4-methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of a methyl group.
4-Methylbenzaldehyde oxime: Similar structure without the chlorine substituent.
Uniqueness
3-Chloro-4-methylbenzaldehyde oxime is unique due to the presence of both chlorine and methyl substituents on the benzene ring
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChI 键 |
RRTZECQXPJOCGM-BJMVGYQFSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)/C=N/O)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


